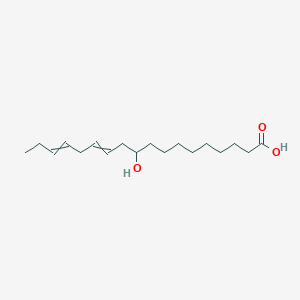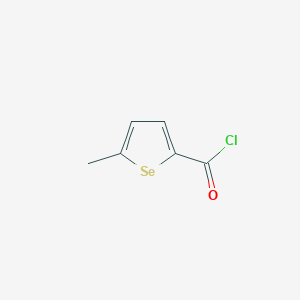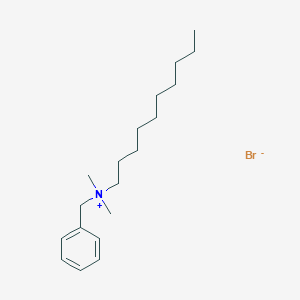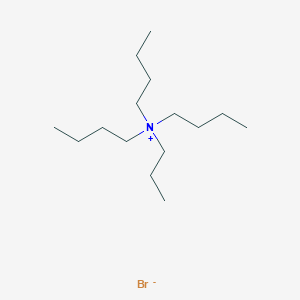
N,N-Dibutyl-N-propylbutan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N-propylbutan-1-aminium bromide: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound, in particular, is characterized by its unique structure, which includes a nitrogen atom bonded to three alkyl groups and one butyl group, making it a versatile chemical in various reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-propylbutan-1-aminium bromide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-dibutylamine with 1-bromobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to promote the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, which helps in maintaining optimal reaction conditions and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibutyl-N-propylbutan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form amines and alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include quaternary ammonium salts with different anions.
Oxidation Reactions: Products include corresponding oxides and amines.
Reduction Reactions: Products include primary, secondary, or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dibutyl-N-propylbutan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology and Medicine: In biological research, this compound is used as a surfactant to disrupt cell membranes, aiding in the extraction of cellular components. It is also investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Industry: In the industrial sector, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents. Its surfactant properties make it effective in reducing surface tension and improving the spreadability of liquids.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-N-propylbutan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets and destroys microbial cell membranes.
Comparación Con Compuestos Similares
- N,N-Dimethyl-N-propylbutan-1-aminium bromide
- N,N-Diethyl-N-propylbutan-1-aminium bromide
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
Comparison: N,N-Dibutyl-N-propylbutan-1-aminium bromide is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties. Compared to N,N-Dimethyl-N-propylbutan-1-aminium bromide, it has longer alkyl chains, resulting in higher hydrophobicity and better membrane-disrupting capabilities. This makes it more effective in applications requiring strong surfactant properties.
Propiedades
Número CAS |
36477-16-4 |
|---|---|
Fórmula molecular |
C15H34BrN |
Peso molecular |
308.34 g/mol |
Nombre IUPAC |
tributyl(propyl)azanium;bromide |
InChI |
InChI=1S/C15H34N.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h5-15H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DTZCGVKNUQJZGX-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCC)(CCCC)CCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
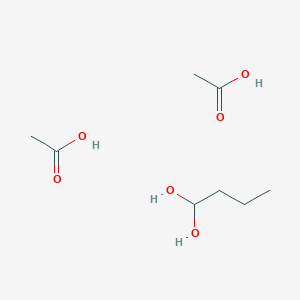
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
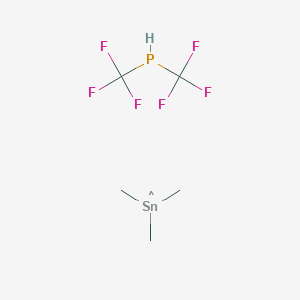
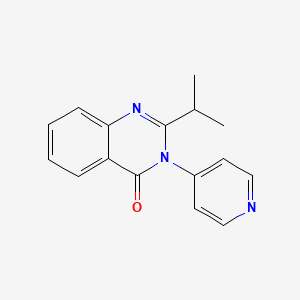
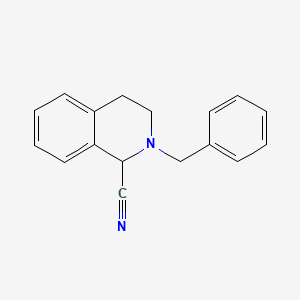

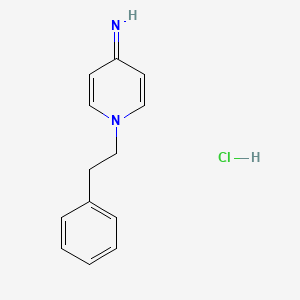
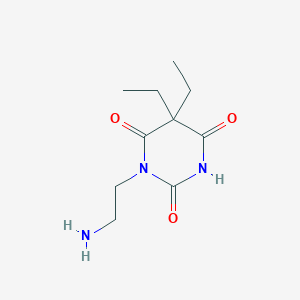

![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
